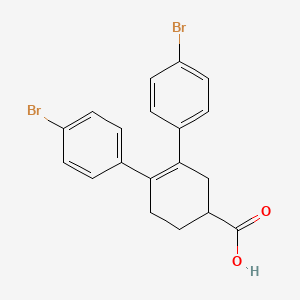
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid is an organic compound characterized by the presence of bromine atoms attached to phenyl groups, which are further connected to a cyclohexene ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Bromination: The phenyl groups are brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of phenyl ethers or other substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Bis(4-chlorophenyl)cyclohex-3-ene-1-carboxylic acid
- 3,4-Bis(4-fluorophenyl)cyclohex-3-ene-1-carboxylic acid
- 3,4-Bis(4-methylphenyl)cyclohex-3-ene-1-carboxylic acid
Uniqueness
3,4-Bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
62544-04-1 |
|---|---|
Fórmula molecular |
C19H16Br2O2 |
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H16Br2O2/c20-15-6-1-12(2-7-15)17-10-5-14(19(22)23)11-18(17)13-3-8-16(21)9-4-13/h1-4,6-9,14H,5,10-11H2,(H,22,23) |
Clave InChI |
WGVSHAYRVRPPNE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(CC1C(=O)O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


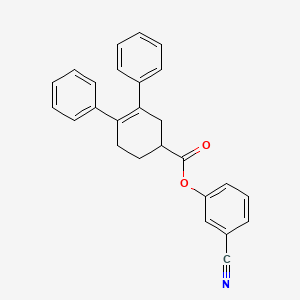
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
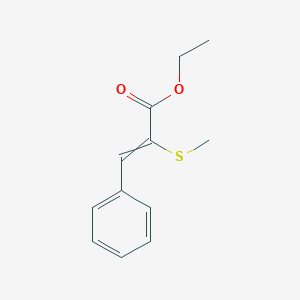
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
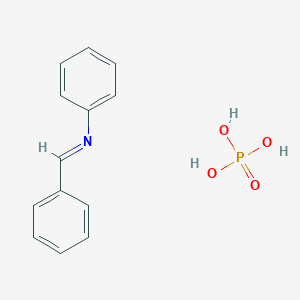


![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
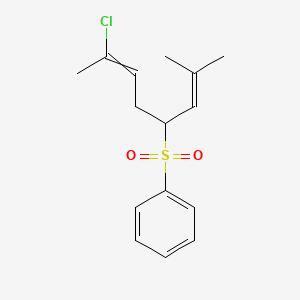
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)


